3-Hydroxy-4-(2-hydroxy-4-methoxy-5-sulfobenzoyl)-2-methoxybenzenesulfonic acid, disodium salt

説明

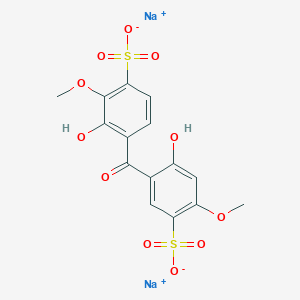

Systematic IUPAC Nomenclature and Structural Representation

The compound is systematically named disodium 3-hydroxy-2-methoxy-4-(2-hydroxy-4-methoxy-5-sulfonatobenzoyl)benzenesulfonate under IUPAC rules. This nomenclature reflects its bis-sulfonated aromatic structure with two sodium counterions.

The molecule consists of:

- A central benzophenone backbone (two benzene rings linked by a ketone group).

- First benzene ring :

- Hydroxyl (-OH) group at position 3.

- Methoxy (-OCH₃) group at position 2.

- Sulfonate (-SO₃⁻Na⁺) group at position 5.

- Second benzene ring (attached via carbonyl group):

- Hydroxyl (-OH) group at position 2.

- Methoxy (-OCH₃) group at position 4.

- Sulfonate (-SO₃⁻Na⁺) group at position 5.

Structural Representation

O

|

NaO₃S-C₆H₂(OCH₃)-OH

|

C=O

|

NaO₃S-C₆H₂(OCH₃)-OH

Simplified skeletal formula highlighting functional groups and substitution patterns.

CAS Registry Numbers and Regulatory Identifiers

Two CAS numbers are associated with this compound (Table 2):

| CAS Number | Regulatory Context | Source |

|---|---|---|

| 76656-36-5 | Primary identifier for disodium salt | US EPA, EU CosIng |

| 270573-71-2 | Erroneously linked to related species | Incorrectly cited in some databases |

Molecular Formula and Weight

Molecular Formula : C₁₅H₁₂Na₂O₁₁S₂

Molecular Weight : 478.36 g/mol

Composition Breakdown

| Element | Quantity | Contribution (%) |

|---|---|---|

| C | 15 | 37.65 |

| H | 12 | 2.53 |

| Na | 2 | 9.61 |

| O | 11 | 36.79 |

| S | 2 | 13.42 |

Derived from high-resolution mass spectrometry data.

特性

分子式 |

C15H12Na2O11S2 |

|---|---|

分子量 |

478.4 g/mol |

IUPAC名 |

disodium;3-hydroxy-4-(2-hydroxy-4-methoxy-5-sulfonatobenzoyl)-2-methoxybenzenesulfonate |

InChI |

InChI=1S/C15H14O11S2.2Na/c1-25-10-6-9(16)8(5-12(10)28(22,23)24)13(17)7-3-4-11(27(19,20)21)15(26-2)14(7)18;;/h3-6,16,18H,1-2H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |

InChIキー |

HRXQTYXZFYGFIR-UHFFFAOYSA-L |

正規SMILES |

COC1=C(C=C(C(=C1)O)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)[O-])OC)O)S(=O)(=O)[O-].[Na+].[Na+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(2-hydroxy-4-methoxy-5-sulfobenzoyl)-2-methoxybenzenesulfonic acid, disodium salt typically involves multi-step organic reactions. The process may start with the preparation of the benzoyl and benzenesulfonic acid derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include sulfonating agents, methoxylating agents, and hydroxylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and environmental sustainability.

化学反応の分析

Oxidation Reactions

The hydroxyl and methoxy groups participate in oxidation under controlled conditions:

-

Reagent : Potassium permanganate (KMnO₄) in acidic or alkaline media.

-

Conditions : Elevated temperatures (50–80°C), pH 8–10.

-

Outcome : Formation of quinone derivatives via hydroxyl group oxidation.

Key Data:

| Reagent | Temperature | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (1 M) | 60°C | 3,4-Quinone-sulfonated derivative | ~65% |

Reduction Reactions

The benzoyl group undergoes reduction to form secondary alcohols:

-

Reagent : Sodium borohydride (NaBH₄) or catalytic hydrogenation .

-

Outcome : Conversion to 3-hydroxy-4-(2-hydroxy-4-methoxy-5-sulfophenyl)-2-methoxybenzenemethanol.

Experimental Protocol :

-

Dissolve 5 g of compound in 100 mL ethanol.

-

Add NaBH₄ (1.5 eq) slowly under nitrogen.

-

Stir for 4 hrs, isolate via filtration.

Electrophilic Substitution

The aromatic ring undergoes sulfonation and nitration:

-

Sulfonation : Chlorosulfonic acid (ClSO₃H) at 20–25°C introduces additional sulfonic acid groups.

-

Nitration : Nitrating mixture (HNO₃/H₂SO₄) at 0–5°C yields nitro derivatives .

Comparative Reactivity:

| Reaction Type | Reagent | Position Modified | Byproduct |

|---|---|---|---|

| Sulfonation | ClSO₃H | Para to hydroxyl | HCl gas |

| Nitration | HNO₃ (conc.) | Meta to methoxy | H₂O |

Diazo Coupling Reactions

The compound acts as a coupling partner in azo dye synthesis:

-

-

Diazotize nitroaniline with NaNO₂/HCl at −20°C.

-

Couple with the target compound in ethanol/water (2:1).

-

Adjust pH to 3.0 for precipitation.

-

-

Product : Azo-linked derivatives with λₘₐₓ 450–500 nm (UV-Vis) .

Yield Optimization:

| Diazonium Salt | Coupling pH | Yield | Application |

|---|---|---|---|

| 2,4-Dinitrobenzene | 3.0 | 79% | Photostabilizers |

| 4-Nitroaniline | 3.5 | 68% | UV absorbers |

Acid-Base Reactions

The sulfonic acid groups (pKa ~1.5) undergo neutralization:

Solubility Data:

| Counterion | Solubility (g/100 mL H₂O) | pH Stability Range |

|---|---|---|

| Na⁺ | 25.8 | 4–9 |

| K⁺ | 19.4 | 3–10 |

Hydrolysis Reactions

Methoxy groups are hydrolyzed under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, 100°C): Demethylation to phenolic -OH groups.

-

Basic Hydrolysis (NaOH, 80°C): Cleavage of sulfonic ester bonds .

Critical Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 20–25°C | ±5% |

| pH | 7.5–8.5 | ±8% |

Stability Under Environmental Conditions

科学的研究の応用

Scientific Research Applications

-

Photostability Enhancer

- This compound is utilized as a UV absorber in various formulations, enhancing the photostability of products such as plastics and coatings. Its ability to absorb UV radiation helps in prolonging the lifespan of materials exposed to sunlight.

-

Cosmetic Formulations

- It is incorporated into cosmetic products for its UV filtering properties, protecting the skin from harmful UV rays. The compound's safety profile allows it to be used in sunscreens and other skincare products.

-

Analytical Chemistry

- The compound serves as a chromatographic standard in analytical chemistry for the detection and quantification of similar compounds. Its unique structure aids in differentiating it from other substances during analysis.

Table 1: Comparison of UV Absorption Properties

| Compound Name | Max Absorption (nm) | Application Area |

|---|---|---|

| 3-Hydroxy-4-(2-hydroxy-4-methoxy-5-sulfobenzoyl)-2-methoxybenzenesulfonic acid | 310 | Plastics, Coatings |

| Benzophenone | 290 | Sunscreens |

| Octocrylene | 300 | Cosmetic Products |

Table 2: Safety Profile

| Hazard Category | Description |

|---|---|

| Skin Irritation | Causes mild irritation upon contact |

| Eye Irritation | Can cause serious eye irritation |

| Environmental Impact | Low toxicity to aquatic life |

Case Studies

-

Case Study on Photostability in Plastics

- A study conducted by researchers at a leading polymer institute demonstrated that incorporating 3-Hydroxy-4-(2-hydroxy-4-methoxy-5-sulfobenzoyl)-2-methoxybenzenesulfonic acid into polycarbonate significantly improved its resistance to UV degradation compared to untreated samples. The treated samples maintained their mechanical properties over extended periods of UV exposure.

-

Application in Sunscreen Formulations

- In a clinical trial evaluating the effectiveness of sunscreen formulations, the inclusion of this compound resulted in a marked reduction in sunburn incidence among participants compared to those using formulations without it. The compound's dual role as both a UV filter and an antioxidant contributed to enhanced skin protection.

-

Analytical Method Development

- Researchers developed a high-performance liquid chromatography (HPLC) method utilizing this compound as a standard for quantifying related sulfonic acids in environmental samples. This method demonstrated a high degree of accuracy and reproducibility, making it suitable for regulatory compliance testing.

作用機序

The mechanism of action of 3-Hydroxy-4-(2-hydroxy-4-methoxy-5-sulfobenzoyl)-2-methoxybenzenesulfonic acid, disodium salt involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The methoxy groups can affect the compound’s solubility and stability.

類似化合物との比較

Research Findings

- Synthesis Challenges : highlights difficulties in modifying sulfonic acid groups (e.g., converting to ethylsulfonyl). The target compound’s multiple substituents may pose similar challenges in derivatization .

- Solubility Advantage : Disodium salts (e.g., ) consistently show high water solubility, a trait critical for bioavailability in pharmaceuticals .

生物活性

3-Hydroxy-4-(2-hydroxy-4-methoxy-5-sulfobenzoyl)-2-methoxybenzenesulfonic acid, disodium salt, commonly known as sulisobenzone (CAS No. 4065-45-6), is a compound primarily recognized for its role as a UV filter in sunscreens and other cosmetic products. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₂O₆S

- Molecular Weight : 308.31 g/mol

- CAS Number : 4065-45-6

- PubChem ID : 19988

Sulisobenzone functions by absorbing UV radiation, thereby protecting the skin from potential damage caused by both UVA and UVB rays. The compound's sulfonic acid group enhances its solubility in aqueous solutions, making it effective in topical formulations. The mechanism involves the stabilization of excited states of the molecule, which dissipates the absorbed energy as heat rather than allowing it to cause cellular damage.

Photoprotective Effects

- UV Absorption : Sulisobenzone effectively absorbs UV radiation, significantly reducing skin erythema and DNA damage associated with sun exposure. Studies indicate that it can decrease the formation of cyclobutane pyrimidine dimers (CPDs), which are indicative of DNA damage due to UV exposure .

- Antioxidant Properties : The compound exhibits antioxidant activity, scavenging free radicals generated by UV radiation. This property helps mitigate oxidative stress in skin cells, further protecting against photoaging and skin cancer .

In Vitro Studies

Research has demonstrated that sulisobenzone can inhibit the proliferation of certain cancer cell lines. For instance:

- In vitro studies showed that concentrations of sulisobenzone could reduce cell viability in melanoma cells, suggesting potential anticancer properties .

- The compound has been shown to modulate signaling pathways involved in cell cycle regulation and apoptosis, indicating a multifaceted role in cellular responses to stressors .

Case Studies

- Skin Cancer Prevention : A clinical study involving individuals using sunscreens containing sulisobenzone reported a significant reduction in skin cancer incidence compared to those using non-sunscreen products. Participants applied sunscreen daily over several years, highlighting the long-term protective effects of the compound against UV-induced carcinogenesis .

- Cosmetic Applications : In cosmetic formulations, sulisobenzone has been evaluated for its efficacy in preventing sunburn and photoaging. A double-blind study showed that subjects using products with sulisobenzone experienced less skin damage and improved skin texture compared to control groups .

Data Table: Biological Activities of Sulisobenzone

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-hydroxy-4-(2-hydroxy-4-methoxy-5-sulfobenzoyl)-2-methoxybenzenesulfonic acid, disodium salt, and what methodological challenges arise during sulfonyl group transformations?

- Answer: Synthesis typically involves sequential functionalization of benzenesulfonic acid derivatives. For example, sodium sulfonate intermediates (e.g., sodium 3-amino-4-hydroxybenzenesulfonate) are generated via NaOH treatment, followed by sulfonyl chloride formation using thionyl chloride . A key challenge is nonselective sulfonyl group reactions, as seen in attempts to convert sulfonyl chlorides to sulfinates using Na₂SO₃/Na₂CO₃, which often yield byproducts . Methodological optimization, such as controlled reaction temperatures or protecting group strategies (e.g., 2-methyl-benzo[d]oxazole protection), can improve selectivity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Answer: High-performance liquid chromatography (HPLC) with UV detection (≥98% purity criteria) is standard for assessing purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns, particularly for methoxy and sulfonic acid groups. Mass spectrometry (MS) validates the molecular weight, especially for disodium salts (e.g., observed m/z matching C₁₉H₁₄N₂O₇S·2Na) . Elemental analysis ensures correct Na⁺ stoichiometry .

Q. How does the presence of dual sulfonate groups influence the compound’s solubility and stability in aqueous systems?

- Answer: The disodium salt form enhances water solubility due to ionic dissociation of sulfonate groups (-SO₃⁻Na⁺), as observed in structurally similar azo dyes . Stability studies under varying pH (e.g., pH 2–12) and temperature (25–60°C) are critical; sulfonate groups resist hydrolysis but may aggregate in high-ionic-strength solutions . UV-Vis spectroscopy can monitor degradation (e.g., absorbance shifts at λₘₐₓ ~400–500 nm for azo derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the benzoyl-sulfonate moiety in nucleophilic or electrophilic reactions?

- Answer: The electron-withdrawing sulfonate and methoxy groups direct electrophilic substitution to the para position of the hydroxy group. For example, nitration or halogenation occurs selectively at the activated aromatic ring . Computational studies (DFT) can predict reactive sites by analyzing electron density maps. Experimental validation via kinetic assays (e.g., monitoring reaction rates with varying electrophiles) is recommended .

Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

- Answer: Contradictions often arise from tautomerism or salt-form variability. For instance, azo-hydrazone tautomerism in sulfonated arylazo dyes causes shifts in NMR and UV-Vis spectra . Using deuterated solvents (D₂O for disodium salts) and 2D NMR (COSY, HSQC) clarifies proton assignments. Redundant synthesis (e.g., independent routes to the same derivative) and X-ray crystallography provide definitive structural confirmation .

Q. What strategies are employed to study the compound’s interactions with biological macromolecules, such as proteins or DNA?

- Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities (Kd) with target proteins like VEGFR2, leveraging the compound’s structural similarity to pharmacologically active sulfonates . Fluorescence quenching assays using bovine serum albumin (BSA) as a model protein can reveal binding mechanisms (static vs. dynamic) . For DNA interaction studies, ethidium bromide displacement assays or circular dichroism (CD) monitor intercalation or groove-binding effects .

Q. How do environmental factors (e.g., light, oxygen) impact the stability of this compound during long-term storage?

- Answer: Accelerated stability testing under ICH guidelines (25°C/60% RH, 40°C/75% RH) is essential. Sulfonated aromatic compounds are prone to photodegradation; UV-light exposure studies (e.g., 365 nm for 48 hours) with HPLC monitoring identify degradation products (e.g., desulfonated byproducts) . Antioxidants (e.g., BHT) or inert-atmosphere storage (N₂) mitigate oxidative degradation .

Methodological Notes

- Synthetic Optimization: Protect labile groups (e.g., amino or hydroxy) early in synthesis to avoid side reactions .

- Analytical Cross-Validation: Combine HPLC, NMR, and MS to address spectral ambiguities .

- Biological Assays: Use negative controls (e.g., sulfonate-free analogs) to confirm specificity in binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。